Cas no 1049185-61-6 (3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine)

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 4-fluorophenyl group and a piperazine moiety bearing a 2-chlorobenzoyl functionalization. This structure imparts potential pharmacological relevance, particularly in the development of receptor-targeted agents due to its dual aromatic and heterocyclic motifs. The presence of electron-withdrawing groups (chloro and fluoro) enhances its binding affinity and metabolic stability, making it a promising scaffold for medicinal chemistry applications. Its well-defined synthetic route allows for consistent purity and scalability, supporting its use in preclinical research. The compound's structural versatility also facilitates further derivatization for structure-activity relationship studies.
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine structure
1049185-61-6 structure
商品名:3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine
CAS番号:1049185-61-6
MF:C21H18ClFN4O
メガワット:396.845226764679
CID:6494894
PubChem ID:25836604

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine 化学的及び物理的性質

名前と識別子

    • 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine
    • (2-chlorophenyl)-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone
    • (2-chlorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone
    • AKOS026684949
    • 1049185-61-6
    • F5088-0516
    • インチ: 1S/C21H18ClFN4O/c22-18-4-2-1-3-17(18)21(28)27-13-11-26(12-14-27)20-10-9-19(24-25-20)15-5-7-16(23)8-6-15/h1-10H,11-14H2
    • InChIKey: QOVVYBQATFFJBH-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1C(N1CCN(C2=CC=C(C3C=CC(=CC=3)F)N=N2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 396.1153171g/mol
  • どういたいしつりょう: 396.1153171g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 523
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 49.3Ų

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5088-0516-15mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine
1049185-61-6
15mg
$89.0 2023-09-10
Life Chemicals
F5088-0516-20mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine
1049185-61-6
20mg
$99.0 2023-09-10
Life Chemicals
F5088-0516-100mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine
1049185-61-6
100mg
$248.0 2023-09-10
Life Chemicals
F5088-0516-10mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine
1049185-61-6
10mg
$79.0 2023-09-10
Life Chemicals
F5088-0516-3mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine
1049185-61-6
3mg
$63.0 2023-09-10
Life Chemicals
F5088-0516-75mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine
1049185-61-6
75mg
$208.0 2023-09-10
Life Chemicals
F5088-0516-5mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine
1049185-61-6
5mg
$69.0 2023-09-10
Life Chemicals
F5088-0516-4mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine
1049185-61-6
4mg
$66.0 2023-09-10
Life Chemicals
F5088-0516-30mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine
1049185-61-6
30mg
$119.0 2023-09-10
Life Chemicals
F5088-0516-10μmol
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine
1049185-61-6
10μmol
$69.0 2023-09-10

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine 関連文献

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazineに関する追加情報

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine: A Comprehensive Overview

The compound 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine, identified by the CAS number 1049185-61-6, is a structurally complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of pyridazine derivatives, which are known for their unique electronic properties and versatile reactivity. The molecule incorporates a piperazine ring, a 2-chlorobenzoyl group, and a 4-fluorophenyl substituent, making it a valuable subject for both fundamental and applied studies.

Recent advancements in synthetic chemistry have enabled the precise construction of such intricate molecules, allowing researchers to explore their properties in depth. The synthesis of 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine typically involves multi-step processes, including nucleophilic substitution, condensation reactions, and selective fluorination. These methods highlight the importance of stereochemical control and regioselectivity in achieving the desired product.

The structural features of this compound make it an attractive candidate for pharmacological studies. The pyridazine core is known to exhibit significant biological activity, particularly in the context of anti-inflammatory and antitumor agents. Recent research has focused on evaluating its potential as a modulator of key cellular pathways, such as those involved in apoptosis and cell proliferation. Preliminary findings suggest that this compound may possess cytotoxic effects against certain cancer cell lines, making it a promising lead for drug development.

In addition to its biological applications, 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine has shown interesting electronic properties that could be harnessed in materials science. Its conjugated system and electron-withdrawing substituents make it a potential candidate for use in organic electronics, such as light-emitting diodes (LEDs) or photovoltaic devices. Ongoing studies are investigating its optical properties under various conditions to assess its suitability for these applications.

The integration of computational chemistry techniques has further enhanced our understanding of this compound's behavior at the molecular level. Density functional theory (DFT) calculations have been employed to study its electronic structure, reactivity, and interaction with biological targets. These computational insights complement experimental findings and provide a more comprehensive picture of the compound's potential uses.

In conclusion, 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine represents a fascinating example of how advanced synthetic methods and interdisciplinary research can lead to innovative chemical compounds with diverse applications. As research continues to uncover its full potential, this compound is poised to make significant contributions to fields ranging from pharmacology to materials science.

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